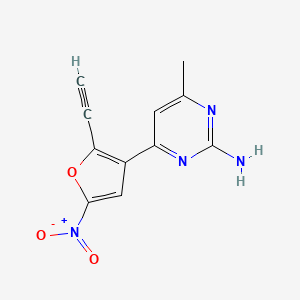

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine

Übersicht

Beschreibung

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a nitrofuran moiety and an ethynyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine typically involves multiple steps:

Formation of the Nitrofuran Moiety: The nitrofuran ring can be synthesized through nitration of a furan derivative, followed by functional group transformations to introduce the ethynyl group.

Pyrimidine Ring Construction: The pyrimidine ring is often constructed via cyclization reactions involving appropriate precursors such as amidines and β-diketones.

Coupling Reactions: The final step involves coupling the nitrofuran moiety with the pyrimidine ring. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and nitrofuran groups can participate in binding interactions, while the pyrimidine ring can enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine: Unique due to its specific substitution pattern and combination of functional groups.

N-[(2-Hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide: Similar in having a nitro group and a heterocyclic ring but differs in the overall structure and functional groups.

Uniqueness

This compound is unique due to its combination of an ethynyl group, a nitrofuran moiety, and a pyrimidine ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine, also referred to as nifurpyrimidine, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Nifurpyrimidine exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. The minimal inhibitory concentrations (MICs) range from 0.25 to 10 µg/ml, indicating potent efficacy against various pathogens, including multi-drug resistant strains of Salmonella .

Table 1: Antibacterial Activity Profile

| Bacteria | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella typhimurium | 0.25 |

| Pseudomonas aeruginosa | 5.0 |

The mechanism by which nifurpyrimidine exerts its antibacterial effects involves interference with bacterial DNA synthesis and function. The nitro group present in the structure is believed to play a crucial role in this mechanism, enhancing the compound's ability to penetrate bacterial membranes and interact with intracellular targets .

Pharmacological Evaluation

In animal models, specifically mice and rats, nifurpyrimidine has shown promising pharmacological properties:

- Toxicity : No acute toxicity was observed following oral administration.

- Absorption : The compound demonstrated poor intestinal absorption; most of the administered dose was recovered in intestinal content.

- Stability : The antibacterial activity remained unchanged in urine, plasma, or feces, suggesting stability in biological fluids .

Case Studies

A notable study involved the evaluation of nifurpyrimidine against various pathogenic strains isolated from clinical samples. The results indicated that the compound effectively inhibited growth in resistant strains that typically pose treatment challenges.

Case Study Summary

| Study Focus | Findings |

|---|---|

| Resistance Mechanisms | Resistance developed slowly; partially reversible after several passages in drug-free media. |

| Safety Profile | No significant acute toxicity observed in animal models. |

Comparative Studies

Comparative studies highlight nifurpyrimidine's efficacy relative to other nitrofuran derivatives:

Table 2: Comparative Efficacy of Nitro Compounds

| Compound | MIC (µg/ml) | Spectrum of Activity |

|---|---|---|

| Nifurpyrimidine | 0.25 | Broad (gram-positive & negative) |

| Nitrofurantoin | 1.0 | Primarily gram-negative |

| Furazolidone | 5.0 | Limited spectrum |

Eigenschaften

IUPAC Name |

4-(2-ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3/c1-3-9-7(5-10(18-9)15(16)17)8-4-6(2)13-11(12)14-8/h1,4-5H,2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCSIBYEIWCHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=C(OC(=C2)[N+](=O)[O-])C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222372 | |

| Record name | 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72044-87-2 | |

| Record name | 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072044872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.